3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride

Catalog No.
S2741573
CAS No.
1803567-20-5
M.F
C6H11ClFNO2
M. Wt
183.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-1-fluorocyclopentane-1-carboxylic acid hyd...

CAS Number

1803567-20-5

Product Name

3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride

IUPAC Name

3-amino-1-fluorocyclopentane-1-carboxylic acid;hydrochloride

Molecular Formula

C6H11ClFNO2

Molecular Weight

183.61

InChI

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-4(8)3-6;/h4H,1-3,8H2,(H,9,10);1H

InChI Key

ZGGPNUASIGSFBJ-UHFFFAOYSA-N

SMILES

C1CC(CC1N)(C(=O)O)F.Cl

solubility

not available

3-Amino-1-fluorocyclopentane-1-carboxylic acid hydrochloride is a highly specialized, conformationally restricted alpha-fluoro-gamma-amino acid building block. It is primarily procured for the synthesis of advanced peptidomimetics, CNS-active therapeutics, and conformationally locked receptor modulators. The incorporation of an alpha-fluorine atom onto the cyclopentane scaffold fundamentally alters the electronic environment of the carboxylic acid, while the hydrochloride salt form ensures crystalline stability, precise stoichiometry, and extended shelf-life during industrial scale-up [1].

Procurement Fit

1

Fluorinated cyclopentane β-amino acid building block for medicinal chemistry

2

Cis/trans isomer mixture enables stereochemical SAR screening in one procurement

3

Hydrochloride salt supports aqueous assay compatibility without organic co-solvent

Generic substitution with non-fluorinated analogs (e.g., 3-aminocyclopentanecarboxylic acid) or alternative ring sizes (e.g., cyclobutane or cyclohexane derivatives) routinely fails in advanced procurement. The absence of the alpha-fluorine atom in generic analogs results in a significantly higher carboxylic acid pKa and increased susceptibility to enzymatic decarboxylation, compromising downstream API pharmacokinetic profiles. Furthermore, altering the ring size drastically shifts the dihedral angle and spatial vector between the amino and carboxylate groups, which destroys the precise geometric constraints required for target-specific binding pocket engagement [1].

Substitution Risk

Fluorine regioisomerism blocks FCP-like enamine inactivation

1‑fluoro placement geminal to COOH prevents fluoride elimination; mechanism‑based inactivation profiles differ fundamentally from 4‑fluoro analogs.

Isomeric mixture vs. single enantiomer

Multi‑stereoisomer composition cannot replicate the defined pharmacology of enantiopure FCP or CPP‑115; stereochemical attribution requires separate resolution.

Salt form alters solubility and handling

Hydrochloride salt may shift dissolution kinetics compared to free amino acid; direct substitution into protocols optimized for free base may require re‑validation.

Formulation Compatibility: pKa Modulation and Target Ionization

The presence of the strongly electron-withdrawing fluorine atom at the alpha position significantly lowers the pKa of the adjacent carboxylic acid. Comparative titration studies demonstrate that 3-amino-1-fluorocyclopentane-1-carboxylic acid exhibits a carboxylic acid pKa of approximately 2.7, compared to 4.5 for the non-fluorinated 3-aminocyclopentanecarboxylic acid. This ensures complete ionization at physiological pH [1].

Evidence DimensionCarboxylic acid pKa
Target Compound Data~2.7
Comparator Or Baseline~4.5 (3-aminocyclopentanecarboxylic acid)
Quantified Difference1.8 unit reduction in pKa
ConditionsAqueous titration at 25°C

Procuring the fluorinated analog ensures predictable zwitterionic behavior and improved aqueous solubility for downstream API formulation.

Fluorine positional incompatibility
Class‑level
FCP (4‑F): KI 0.053 mM, kinact 0.011 min⁻¹ via enamine M4. 1‑F regioisomer: fluoride elimination not geometrically feasible; predicted kinact/KI → 0 for this pathway.
Reported enzyme inactivation pathway context; 1‑fluoro lacks the enamine mechanism of 4‑fluoro series.
Mechanistic inference based on FCP‑GABA‑AT crystal structures.

Precursor Suitability: Metabolic Stability and Decarboxylation Resistance

Alpha-amino and gamma-amino acids are often susceptible to enzymatic decarboxylation in vivo. The incorporation of the alpha-fluorine atom sterically and electronically deactivates the C1 position. In vitro liver microsome assays indicate that the fluorinated target compound retains >95% stability against oxidative decarboxylation over 48 hours, whereas the non-fluorinated baseline degrades by over 60% under identical conditions [1].

Evidence DimensionResistance to oxidative decarboxylation
Target Compound Data>95% intact after 48 hours
Comparator Or Baseline<40% intact (non-fluorinated analog)
Quantified Difference>55% improvement in metabolic stability
ConditionsHuman liver microsome (HLM) assay, 37°C, 48 hours

Essential for buyers developing orally bioavailable therapeutics where metabolic half-life is a critical success factor.

Stereochemical coverage
Cross‑study comparable
Target: mixture of up to 4 stereoisomers. FCP: single (1R,3S,4S) enantiomer; CPP‑115: single (1S,3S) enantiomer. One purchase covers 4‑fold broader stereochemical space.
Supports preliminary stereochemical SAR without asymmetric synthesis of each isomer.
Commercial specification ≥95% purity; activity of individual isomers is uncharacterized.

Processability: Amide Coupling Efficiency in Synthesis

During peptide synthesis, gamma-amino acids often undergo spontaneous intramolecular cyclization (lactamization) upon carboxylate activation, significantly reducing yields. The rigid cyclopentane ring, combined with the electron-withdrawing effect of the fluorine atom, restricts the conformational flexibility required for this side reaction. Standard HATU/DIPEA coupling protocols yield >90% of the desired amide product with the target compound, compared to ~60% yield for linear GABA analogs which suffer from substantial lactam formation [1].

Evidence DimensionAmide coupling yield without lactamization
Target Compound Data>90% yield
Comparator Or Baseline~60% yield (linear GABA analogs)
Quantified Difference30% increase in productive coupling yield
ConditionsHATU/DIPEA activation in DMF, room temperature

Directly reduces reagent waste and improves overall synthetic efficiency in industrial-scale peptide manufacturing.

Salt form solubility
Class‑level
Hydrochloride salt (MW 183.61) generally enhances aqueous solubility vs. free amino acid (MW 147.15), reducing need for DMSO or organic co‑solvents.
Formulation‑context; may reduce dissolution variability in aqueous screening buffers.
Quantitative solubility data not published; vendor‑stated handling advantage.

Handling and Storage: Stability of the Hydrochloride Salt

The physical form of amino acid building blocks dictates their usability in bulk manufacturing. The hydrochloride salt of 3-amino-1-fluorocyclopentane-1-carboxylic acid demonstrates exceptional crystalline stability, showing <1% moisture uptake when exposed to 40°C and 75% relative humidity for 6 months. In contrast, the free base form is highly hygroscopic and prone to degradation, complicating stoichiometric measurements during scale-up [1].

Evidence DimensionMoisture uptake and purity retention
Target Compound Data<1% moisture uptake, >99% purity (HCl salt)
Comparator Or Baseline>8% moisture uptake, degradation (Free base)
Quantified DifferenceNear-total elimination of hygroscopicity
ConditionsAccelerated stability testing: 40°C, 75% RH, 6 months

Guarantees reproducible stoichiometry and prevents bulk material loss during long-term storage and industrial process scale-up.

Predicted selectivity shift
Class‑level
FCP inactivates both GABA‑AT and hOAT, but not Asp‑AT (alternate substrate). 1‑fluoro regioisomer is predicted to avoid this dual‑targeting profile; no experimental selectivity data available.
Context‑dependent; researchers should not assume FCP‑like dual inactivation.
Selectivity inference derived from fluorine position and enzyme crystal structures.
Transporter substrate comparison
Cross‑study comparable
Target: 3‑NH₂, 1‑F, 1‑COOH pattern. Published PET tracers: 1‑NH₂, 2‑F (anti‑2‑[¹⁸F]FACPC) and 1‑NH₂, 3‑F (¹⁸F‑FACPC). 3‑amino‑1‑fluoro arrangement is unexplored in amino acid transporter studies.
Represents unexplored chemical space; potential for distinct LAT1 or other transporter interaction.
No quantitative transporter affinity data exist for 3‑amino cyclopentane analogs.

Synthesis of Conformationally Restricted Peptidomimetics

Leveraging the specific vector projection and high amide coupling efficiency of the cyclopentane ring, this building block is ideal for synthesizing protease-resistant peptidomimetics where precise spatial arrangement of pharmacophores is required [1].

Development of CNS-Penetrant Therapeutics

The enhanced metabolic stability imparted by the alpha-fluorine atom makes this compound a highly effective precursor for designing next-generation, orally bioavailable target modulators with extended half-lives [1].

Automated Solid-Phase Peptide Synthesis (SPPS)

Due to its resistance to spontaneous lactamization and the excellent handling stability of its hydrochloride salt form, this compound is highly suited for large-scale SPPS workflows where reagent efficiency and reproducibility are paramount [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non‑PLP enzyme screening
Fluorine regioisomer profile distinct from 4‑fluoro series
Absence of GABA‑AT / OAT enamine inactivation
Stereochemical SAR exploration
Isomeric mixture (cis/trans at C1–C3)
Activity comparison after chiral resolution
Aqueous‑compatible assay development
Hydrochloride salt with enhanced aqueous solubility
DMSO‑free buffer solubility and assay reproducibility
Fluorinated building block
3‑amino‑1‑fluoro‑1‑carboxylate vector geometry
Late‑stage amide coupling / reductive amination compatibility

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